Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate
Description
Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate is a heterocyclic compound featuring a quinazolinone core substituted with a 2-methoxyethyl group at position 3, a thioxo (C=S) group at position 2, and a piperidine-3-carboxylate ester linked via a carbonyl group at position 5. This structure combines pharmacophoric elements common in bioactive molecules, including the quinazolinone scaffold (known for enzyme inhibition) and the piperidine moiety (often associated with CNS activity) .
Properties
CAS No. |
451466-34-5 |
|---|---|
Molecular Formula |
C20H25N3O5S |
Molecular Weight |
419.5 |
IUPAC Name |
ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-3-carboxylate |
InChI |
InChI=1S/C20H25N3O5S/c1-3-28-19(26)14-5-4-8-22(12-14)17(24)13-6-7-15-16(11-13)21-20(29)23(18(15)25)9-10-27-2/h6-7,11,14H,3-5,8-10,12H2,1-2H3,(H,21,29) |
InChI Key |
NZSSTDAPMXJKSY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CCOC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Ethyl 1-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-7-yl]carbonyl}piperidine-3-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a quinazoline core , which is known for its presence in various biologically active molecules. Its molecular formula is , with a molecular weight of approximately 419.5 g/mol . The IUPAC name is ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-3-carboxylate.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O5S |
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | Ethyl 1-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperidine-3-carboxylate |
| InChI Key | NZSSTDAPMXJKSY-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The quinazoline moiety can serve as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. It has been suggested that the compound may exhibit antimicrobial , anticancer , and anti-inflammatory activities.
Antimicrobial Activity
Studies have indicated that compounds with similar structures to this compound possess significant antimicrobial properties. For instance, research on related quinazoline derivatives has shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis .
Anticancer Potential
Recent investigations have focused on the potential anticancer effects of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of quinazoline derivatives found that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In a series of experiments using human cancer cell lines (e.g., breast cancer MCF7 cells), the compound was shown to reduce cell viability significantly when treated at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells in treated groups compared to controls.
Comparison with Similar Compounds
Structural Analysis and Tools
- X-ray Crystallography: SHELX software () is widely used for resolving piperidine and quinazolinone conformations .
- NMR and HRMS : and provide protocols for verifying ester and piperidine linkages via ¹H/¹³C NMR and high-resolution mass spectrometry .
- Chemical Similarity Algorithms : Tools in enable quantitative comparisons of core scaffolds and substituent effects on bioactivity .
Q & A
Q. What in silico tools predict metabolic pathways?
- Methodology:
- ADMET Predictor simulates Phase I/II metabolism, highlighting esterase-mediated hydrolysis and CYP3A4 oxidation .
- Validate with microsomal incubation (human liver microsomes + NADPH) and UPLC-QTOF analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
